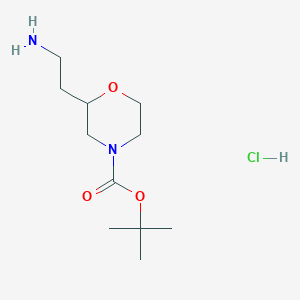

tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride

Description

Chemical Structure: The compound features a morpholine ring substituted with a tert-butyl carboxylate group at the 4-position and a 2-aminoethyl side chain at the 2-position, forming a hydrochloride salt. Key Properties:

- Molecular Formula: C₁₁H₂₃ClN₂O₃

- Molecular Weight: 266.76 g/mol

- CAS Number: 1922877-33-5 .

- Purity: Not explicitly stated in available sources, though similar compounds often exceed 95% purity . Applications: This compound is primarily used as a synthetic intermediate in medicinal chemistry, leveraging its morpholine core (a common bioisostere for piperazine) and reactive amino group for further functionalization.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12;/h9H,4-8,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMFMIODDAQSGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1922877-33-5 | |

| Record name | tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride typically involves the following steps:

Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting diethanolamine with a suitable halogenated compound under basic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butyl esterification reaction. This is usually done by reacting the morpholine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Aminoethyl Substitution: The aminoethyl group is introduced through a nucleophilic substitution reaction. This involves reacting the tert-butyl morpholine derivative with an appropriate aminoethyl halide.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.

Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Triethylamine, sodium hydroxide.

Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

Oxidation Products: Oxidized derivatives of the morpholine ring.

Reduction Products: Reduced forms of the morpholine derivative.

Substitution Products: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in the preparation of various derivatives and can act as a reagent in organic reactions, facilitating the formation of amines and carboxylic acids through nucleophilic substitution reactions.

Biochemical Studies

In biological research, this compound is employed to study enzyme mechanisms and as a ligand in biochemical assays. Its structure allows it to interact with specific enzymes and receptors, making it valuable for investigating metabolic pathways and signaling processes .

Pharmaceutical Development

The compound has garnered attention for its potential use in drug development. It is being investigated for its ability to inhibit specific enzymes that are pivotal in disease pathways, particularly in cancer and microbial infections .

Antimicrobial Properties

Research indicates that tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for notable strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

Preclinical studies have shown that this compound can inhibit cancer cell proliferation. The following table summarizes its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The anticancer mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its potential therapeutic applications .

Neuroprotective Effects

Recent investigations have revealed the neuroprotective properties of this compound in models of neurodegeneration. It has been shown to reduce oxidative stress markers and promote neuronal survival under toxic conditions induced by amyloid-beta peptides, suggesting its role in neuroprotection .

Antimicrobial Efficacy Study

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of morpholine derivatives, including tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride. Results indicated significant inhibition of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential .

Investigation of Anticancer Effects

Another research article focused on the anticancer effects of morpholine derivatives in breast cancer models. The study found that tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride effectively reduced tumor growth in vivo and induced apoptosis in MCF-7 cells through mitochondrial pathway activation .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with key analogs:

Key Observations :

- Chain Length: The 3-aminopropyl analog (CAS 2408958-75-6) has a longer alkyl chain, likely enhancing lipophilicity and membrane permeability compared to the 2-aminoethyl derivative .

- Branching: The 1-aminoethyl analog (CAS 1824327-48-1) introduces steric effects that may alter binding kinetics in biological systems .

- Enantiomers: The aminomethyl derivative (CAS 879403-42-6) exists as (R)- and (S)-enantiomers, which could exhibit divergent pharmacological profiles .

Biological Activity

Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride is a chemical compound with significant potential in biological research and pharmacology. This compound features a tert-butyl group, a morpholine ring, and an aminoethyl side chain, which contribute to its unique properties and biological activities. Understanding the biological activity of this compound involves exploring its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

- Molecular Formula: CHClNO

- Molecular Weight: Approximately 230.31 g/mol

- Structure: The compound consists of a tert-butyl group attached to a morpholine ring, which is further substituted with a carboxylate group and an aminoethyl side chain.

The biological activity of tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride is primarily mediated through its interaction with specific molecular targets, such as receptors and enzymes. The following points summarize its mechanism of action:

- Receptor Interaction: The compound may act as an antagonist or modulator for various G-protein coupled receptors (GPCRs), influencing cellular signaling pathways .

- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects in various diseases .

- Cellular Effects: The compound can alter cellular processes such as proliferation, apoptosis, and inflammatory responses through its interactions with biological molecules.

Biological Activities

Research indicates that tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, including bacteria and fungi .

- Cytotoxicity: In vitro assays have indicated that the compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.

- Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory responses, showing promise in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride:

- Study on Antimicrobial Properties:

-

Cytotoxicity Assessment:

- In a study involving human cancer cell lines (e.g., MDA-MB-231 breast cancer cells), tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride demonstrated an IC value of approximately 15 µM, indicating potent cytotoxic effects.

- Anti-inflammatory Activity:

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic pathways for tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride, and how can reaction yields be improved?

Methodological Answer:

- Key Steps :

- Morpholine Functionalization : Introduce the 2-aminoethyl group via nucleophilic substitution or reductive amination of tert-butyl-protected morpholine precursors .

- Carboxylation : Use tert-butyl chloroformate under anhydrous conditions to protect the amine group, ensuring pH control (8–9) to minimize side reactions .

- Hydrochloride Salt Formation : Precipitate the final product by treating the free base with HCl in a polar aprotic solvent (e.g., dichloromethane) .

- Yield Optimization :

- Temperature : Maintain reactions at 0–5°C during carboxylation to prevent tert-butyl group cleavage .

- Catalysts : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .

- X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement (e.g., (2R*,6S*) configurations in related morpholine derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data (e.g., unexpected NMR peaks) during structural analysis?

Methodological Answer:

- Step 1 : Verify sample purity via HPLC-MS to rule out impurities or degradation products .

- Step 2 : Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For example, NOESY can clarify spatial proximity of protons in stereoisomers .

- Step 3 : Compare with computational models (DFT calculations) to predict chemical shifts and validate assignments .

- Case Study : In morpholine derivatives, unexpected peaks may arise from rotamers; variable-temperature NMR (e.g., 25°C to 60°C) can coalesce split signals .

Q. What strategies mitigate low yields in the final hydrochloride salt formation?

Methodological Answer:

- Solvent Optimization : Use ethanol or IPA for better solubility of the free base before HCl gas introduction .

- Stoichiometry : Ensure excess HCl (1.2–1.5 eq) to drive complete protonation .

- Crystallization Control : Slow cooling (0.5°C/min) enhances crystal lattice integrity, improving yield and purity .

Q. How can the compound’s reactivity in substitution or oxidation reactions be systematically studied?

Methodological Answer:

- Substitution Reactions :

- Use electrophiles (e.g., alkyl halides) in DMF with K₂CO₃ to target the morpholine nitrogen .

- Monitor reaction progress via TLC (visualization: ninhydrin for free amines) .

- Oxidation Studies :

Mechanistic Insight : The electron-rich morpholine nitrogen facilitates nucleophilic attacks, while steric hindrance from the tert-butyl group may slow reactivity .

Q. What computational tools are effective for modeling this compound’s interactions with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., kinases) .

- MD Simulations : Run GROMACS for ≥100 ns to assess stability of ligand-target complexes .

- QSAR Studies : Correlate substituent effects (e.g., tert-butyl vs. benzyl groups) with activity using MOE or RDKit .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.